2-Amino-2-(2-fluoro-4-methylphenyl)ethanol
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Overview
Description
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol is an organic compound that features a fluorinated aromatic ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The amino alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-Amino-2-(2-fluoro-4-methylphenyl)ethanol.
2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: Another amino alcohol with similar structural features.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the amino alcohol group, which can result in distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
ZWHDKHFGPFVJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
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